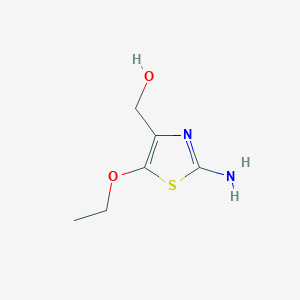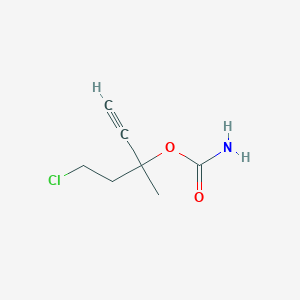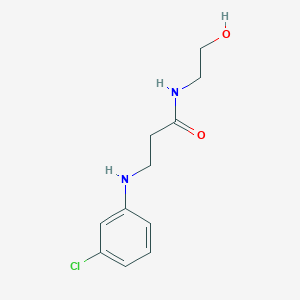
6-Ethyl-2-(pyridin-3-yl)-2,3-dihydro-4H-1,3-thiazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethyl-2-(pyridin-3-yl)-2,3-dihydro-4H-1,3-thiazin-4-one is a heterocyclic compound that features a thiazine ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-2-(pyridin-3-yl)-2,3-dihydro-4H-1,3-thiazin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethylamine with 3-pyridinecarboxaldehyde to form an intermediate, which is then cyclized with sulfur and a suitable oxidizing agent to yield the desired thiazine compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-2-(pyridin-3-yl)-2,3-dihydro-4H-1,3-thiazin-4-one can undergo various chemical reactions, including:
Oxidation: The thiazine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines can be used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
6-Ethyl-2-(pyridin-3-yl)-2,3-dihydro-4H-1,3-thiazin-4-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism by which 6-Ethyl-2-(pyridin-3-yl)-2,3-dihydro-4H-1,3-thiazin-4-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazine ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets.
Comparison with Similar Compounds
Similar Compounds
- 6-Ethyl-2-(pyridin-3-yl)quinoline-4-carboxylic acid
- 6-Ethyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride
Uniqueness
6-Ethyl-2-(pyridin-3-yl)-2,3-dihydro-4H-1,3-thiazin-4-one is unique due to the presence of both a thiazine and a pyridine ring in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
CAS No. |
88152-56-1 |
|---|---|
Molecular Formula |
C11H12N2OS |
Molecular Weight |
220.29 g/mol |
IUPAC Name |
6-ethyl-2-pyridin-3-yl-2,3-dihydro-1,3-thiazin-4-one |
InChI |
InChI=1S/C11H12N2OS/c1-2-9-6-10(14)13-11(15-9)8-4-3-5-12-7-8/h3-7,11H,2H2,1H3,(H,13,14) |
InChI Key |
FCLOIMOJPUAJRB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)NC(S1)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,5-Bis[3-(1-ethoxyethoxy)prop-1-YN-1-YL]-1,3A,4,6A-tetrahydropentalene](/img/structure/B14400369.png)




![6,6,7,7-Tetrafluoro-2,3-diazabicyclo[3.2.0]hept-2-ene](/img/structure/B14400388.png)



![3,5-dinitrobenzoic acid;[(2R,4R)-2-heptyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14400408.png)
![6-[2-(2-Hydroxy-3,5,6-trimethylphenyl)hydrazinylidene]-4-methoxy-3-methylcyclohexa-2,4-dien-1-one](/img/structure/B14400421.png)
![Prop-2-en-1-yl [(quinolin-8-yl)oxy]acetate](/img/structure/B14400430.png)

